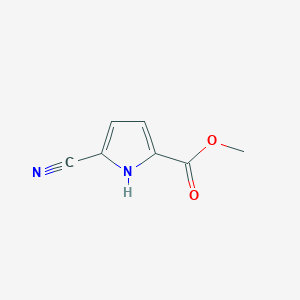

Methyl 5-cyano-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGGAVZXGHAZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508324 | |

| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-19-9 | |

| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-cyano-1H-pyrrole-2-carboxylate

Introduction

Methyl 5-cyano-1H-pyrrole-2-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The presence of both a cyano and a methyl ester group on the pyrrole scaffold provides two orthogonal points for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel organic materials. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this important molecule, offering insights into the underlying chemical principles and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The primary considerations for selecting a synthetic route include regioselectivity, overall yield, scalability, and the availability of starting materials. This guide will focus on two principal methodologies:

-

Direct Cyanation of a Pre-functionalized Pyrrole: This approach involves the direct introduction of a cyano group onto the pyrrole ring of a readily available starting material, methyl 1H-pyrrole-2-carboxylate.

-

Multi-step Synthesis via a Formylated Intermediate: This strategy relies on the regioselective formylation of the pyrrole ring, followed by the conversion of the resulting aldehyde to the desired nitrile.

A third potential strategy, the construction of the substituted pyrrole ring via a cycloaddition or condensation reaction, such as the Paal-Knorr synthesis, will also be discussed as a convergent but often more complex alternative.

Methodology 1: Direct Cyanation of Methyl 1H-pyrrole-2-carboxylate

The direct introduction of a cyano group onto the pyrrole ring of methyl 1H-pyrrole-2-carboxylate represents the most straightforward approach to the target molecule. However, this method is hampered by a lack of complete regioselectivity.

The Challenge of Regioselectivity

The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions. Consequently, direct cyanation typically yields a mixture of the 4-cyano and 5-cyano isomers.

Cyanation with Chlorosulfonyl Isocyanate (CSI)

A common reagent for the cyanation of pyrroles is chlorosulfonyl isocyanate (CSI).[1] The reaction proceeds through an initial electrophilic attack of CSI on the pyrrole ring, followed by the elimination of chlorosulfonic acid to form the nitrile.

When methyl pyrrole-2-carboxylate is treated with CSI, a mixture of methyl 4-cyanopyrrole-2-carboxylate and the desired methyl 5-cyanopyrrole-2-carboxylate is obtained in a ratio of approximately 2:1.[1]

Reaction Scheme:

Caption: Direct cyanation of methyl 1H-pyrrole-2-carboxylate with CSI.

Experimental Protocol: Direct Cyanation

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous acetonitrile

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide solution

-

Ethyl ether

-

Alumina for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure: [1]

-

Dissolve methyl 1H-pyrrole-2-carboxylate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in a dry ice/acetone bath.

-

Slowly add a solution of chlorosulfonyl isocyanate in anhydrous acetonitrile to the stirred pyrrole solution.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Add N,N-dimethylformamide (DMF) to the reaction mixture and warm to 50°C for 1 hour.

-

Pour the reaction mixture into a mixture of ice and sodium hydroxide solution.

-

Extract the aqueous layer thoroughly with ethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of the 4- and 5-cyano isomers, is then subjected to purification.

Separation of Isomers

The critical step in this methodology is the separation of the desired 5-cyano isomer from the more abundant 4-cyano isomer. This is typically achieved by column chromatography on alumina.[1] The difference in polarity between the two isomers allows for their separation, although this can be a time-consuming and solvent-intensive process, especially on a larger scale.

Table 1: Comparison of Isomers

| Compound | Approximate Yield in Mixture | Key Distinguishing Feature |

| Methyl 4-cyano-1H-pyrrole-2-carboxylate | ~67% of the 2:1 mixture | Higher Rf value on alumina TLC |

| This compound | ~33% of the 2:1 mixture | Lower Rf value on alumina TLC |

Methodology 2: Multi-step Synthesis via a Formylated Intermediate

To overcome the regioselectivity issues of direct cyanation, a multi-step approach involving the regioselective introduction of a formyl group, followed by its conversion to a nitrile, is a highly effective strategy.

Regioselective Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including pyrroles. The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl3). The regioselectivity of the Vilsmeier-Haack reaction on N-unsubstituted pyrroles generally favors substitution at the C2 position. However, when the C2 position is blocked, as in the case of methyl 1H-pyrrole-2-carboxylate, formylation occurs preferentially at the C5 position.

Reaction Scheme:

Caption: Multi-step synthesis via a formylated intermediate.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate solution

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF, maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve methyl 1H-pyrrole-2-carboxylate in dichloromethane and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium acetate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude methyl 5-formyl-1H-pyrrole-2-carboxylate, which can be purified by recrystallization or column chromatography.

Conversion of the Aldehyde to the Nitrile

The conversion of the 5-formyl group to the 5-cyano group is a critical step in this synthetic sequence. Several methods are available for this transformation. A common and effective method involves the conversion of the aldehyde to an oxime, followed by dehydration.

Reaction Scheme:

Caption: Conversion of the 5-formyl group to the 5-cyano group.

Experimental Protocol: Aldehyde to Nitrile Conversion

Materials:

-

Methyl 5-formyl-1H-pyrrole-2-carboxylate

-

Hydroxylamine hydrochloride

-

Pyridine or sodium acetate

-

Acetic anhydride

-

Standard laboratory glassware

Procedure:

-

Oxime Formation:

-

Dissolve methyl 5-formyl-1H-pyrrole-2-carboxylate in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).

-

Stir the mixture at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).

-

Isolate the crude oxime by precipitation with water or extraction.

-

-

Dehydration of the Oxime:

-

Treat the crude oxime with a dehydrating agent such as acetic anhydride.

-

Heat the reaction mixture to reflux for a few hours.

-

After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Alternative Strategy: Paal-Knorr Pyrrole Synthesis

A more convergent, though often more challenging, approach is the construction of the pyrrole ring with the desired substituents already in place. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a classic method for pyrrole formation.[2]

To synthesize this compound via this route, a suitably substituted 1,4-dicarbonyl precursor would be required. The synthesis of such a precursor can be complex and may involve multiple steps, making this approach less common for this specific target. However, for the synthesis of analogues with different substitution patterns, this method can be very powerful.

Conceptual Retrosynthesis:

Caption: Retrosynthetic analysis for a Paal-Knorr approach.

Summary and Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with distinct advantages and disadvantages.

Table 2: Comparison of Synthetic Routes

| Route | Advantages | Disadvantages |

| Direct Cyanation with CSI | Shortest route (one step from a common starting material) | Poor regioselectivity, leading to a difficult separation of isomers and lower yield of the desired product. |

| Multi-step via Formylated Intermediate | Excellent regioselectivity, leading to a purer product. | Longer synthetic sequence, requiring multiple steps and purification of intermediates. |

| Paal-Knorr Synthesis | Potentially highly convergent. | Requires the synthesis of a complex and often not commercially available 1,4-dicarbonyl precursor. |

For laboratory-scale synthesis where purity and regiochemical control are paramount, the multi-step synthesis via the formylated intermediate is the recommended approach. While it involves more steps, the high regioselectivity of the Vilsmeier-Haack reaction and the reliable conversion of the aldehyde to the nitrile make it a more robust and predictable route to the desired product. The direct cyanation method may be suitable for rapid access to a mixture of isomers for screening purposes, but the challenges associated with the separation of the 4- and 5-cyano isomers limit its practicality for obtaining pure this compound in significant quantities.

This guide has provided the foundational knowledge and practical protocols for the synthesis of this important molecule, empowering researchers to make informed decisions in their synthetic endeavors.

References

-

Loader, C. E.; Anderson, H. J. Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 1981 , 59 (18), 2673-2676. [Link]

- Guzman, A.; Romero, M.; Talamas, F. X.; Muchowski, J. M. Regioselective Synthesis of 5-Substituted Pyrrole-2-carboxaldehydes. The Journal of Organic Chemistry, 1996, 61 (7), 2470-2477.

- Chen, J.; Wang, T.; Wu, H.; Chen, X.; Liu, H. Vilsmeier–Haack reaction of electron-rich heterocycles. Chemical Society Reviews, 2016, 45 (16), 4856-4881.

- Sharghi, H.; Khalifeh, R.; Doroodmand, M. M. Aromatization of Hantzsch 1,4-Dihydropyridines by N,N-Dimethylformamide Dimethyl Acetal.

- Olah, G. A.; Ohannesian, L.; Arvanaghi, M. Formylating Agents. Chemical Reviews, 1987, 87 (4), 671-686.

- Miller, R. D.; Reiser, O. Dehydration of Aldoximes to Nitriles. The Journal of Organic Chemistry, 1995, 60 (7), 2015-2016.

-

Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 1885 , 18 (1), 367-371. [Link]

Sources

An In-depth Technical Guide to Methyl 5-cyano-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold in Modern Chemistry

The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds of profound pharmacological importance.[1] Its unique electronic structure and the ability to be extensively functionalized make it a cornerstone in medicinal chemistry. This guide provides a detailed technical overview of a specific, highly functionalized derivative, methyl 5-cyano-1H-pyrrole-2-carboxylate, with a focus on its physicochemical properties, synthesis, reactivity, and potential applications in drug discovery. This molecule, with its electron-withdrawing cyano and ester groups, presents a unique electronic profile on the pyrrole ring, making it an intriguing candidate for further investigation.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a polysubstituted pyrrole with the molecular formula C₇H₆N₂O₂.[2] The presence of both a hydrogen bond donor (the pyrrole N-H) and multiple hydrogen bond acceptors (the nitrile nitrogen and the ester oxygens), along with a moderate lipophilicity, suggests that this molecule possesses a balance of properties relevant for biological activity.

Core Molecular Attributes

A summary of the fundamental molecular and computed physicochemical properties of this compound is presented below. It is important to note that while some properties are confirmed, others are estimated due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 937-19-9 | PubChem[2] |

| Molecular Formula | C₇H₆N₂O₂ | PubChem[2] |

| Molecular Weight | 150.13 g/mol | PubChem[2] |

| Canonical SMILES | COC(=O)C1=CC=C(N1)C#N | PubChem[2] |

| Calculated XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Melting Point | Not available (predicted to be a solid at room temperature) | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | - |

| pKa | Not available (the pyrrole N-H is weakly acidic) | - |

Experimental Protocol for Determining Key Physicochemical Properties

For novel compounds like this compound, experimental determination of physicochemical properties is crucial for drug development. Below are standardized protocols for measuring solubility and pKa.

1.2.1. Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound in a given solvent system.

-

Principle: An excess of the solid compound is equilibrated with the solvent of interest. The concentration of the dissolved compound in a saturated solution is then quantified, typically by HPLC-UV.

-

Methodology:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

-

1.2.2. Potentiometric pKa Determination

This method measures the pKa by titrating a solution of the compound with an acid or base.

-

Principle: The pKa is the pH at which the compound is 50% ionized. By monitoring the pH of a solution of the compound as a titrant is added, a titration curve is generated from which the pKa can be determined.

-

Methodology:

-

Dissolve a precise amount of this compound in a suitable solvent (often a co-solvent system like water-methanol to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

-

Part 2: Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the methyl ester protons. The electron-withdrawing nature of the cyano and carboxylate groups will deshield the ring protons, shifting them downfield.

-

Pyrrole N-H: A broad singlet, typically in the range of 8.0-12.0 ppm.

-

Pyrrole Ring Protons: Two doublets in the aromatic region (6.0-8.0 ppm), corresponding to the protons at the C3 and C4 positions. The coupling constant would be characteristic of adjacent protons on a five-membered ring.

-

Methyl Ester Protons: A sharp singlet around 3.8 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): Expected in the range of 160-170 ppm.[3]

-

Pyrrole Ring Carbons: Four distinct signals in the range of 100-140 ppm. The carbons attached to the electron-withdrawing groups (C2 and C5) will be further downfield.[3]

-

Cyano Carbon (C≡N): A signal around 115-125 ppm.[3]

-

Methyl Ester Carbon: A signal around 50-60 ppm.[3]

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C-O Stretch (ester): A peak in the region of 1100-1300 cm⁻¹.

Predicted Mass Spectrum

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

-

Molecular Ion Peak: m/z = 150.13.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃).

Part 3: Synthesis and Chemical Reactivity

Synthetic Approach

The synthesis of polysubstituted pyrroles can be achieved through various methods. A plausible synthetic route to this compound would likely involve the construction of the pyrrole ring from acyclic precursors, a common strategy in heterocyclic chemistry.[4]

Caption: A generalized synthetic workflow for substituted pyrroles.

A more specific approach could involve the reaction of an appropriate α-amino carbonyl compound with a dicarbonyl compound, followed by functional group manipulations to introduce the cyano and methyl ester moieties.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups.

-

Pyrrole Ring: The pyrrole ring is generally susceptible to electrophilic substitution. However, the presence of two strong electron-withdrawing groups (cyano and ester) deactivates the ring towards electrophilic attack. Conversely, these groups make the ring more susceptible to nucleophilic attack.

-

Cyano Group: The nitrile can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with amines.

-

Stability: The compound is expected to be stable under standard laboratory conditions, but prolonged exposure to strong acids or bases could lead to hydrolysis of the ester and/or cyano groups.

Part 4: Applications in Drug Development

The pyrrole scaffold is a common feature in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

Therapeutic Potential of Substituted Pyrroles

-

Anticancer Activity: Many substituted pyrroles have shown potent anticancer activity by targeting various cellular pathways.[7]

-

Antimicrobial and Antifungal Activity: The pyrrole nucleus is a key component of several antimicrobial and antifungal agents.[8]

-

Anti-inflammatory Activity: Certain pyrrole derivatives are known to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[1]

Role of Physicochemical Properties in Drug Viability

The physicochemical properties of this compound are critical in determining its potential as a drug candidate.

-

Lipophilicity (XLogP3 = 0.9): This moderate lipophilicity is often favorable for oral bioavailability, as it allows for a balance between solubility in aqueous biological fluids and permeability across lipid cell membranes.

-

Hydrogen Bonding: The presence of a hydrogen bond donor and multiple acceptors allows for specific interactions with biological targets like enzymes and receptors.

-

Molecular Weight (150.13 g/mol ): The low molecular weight adheres to Lipinski's rule of five, suggesting good potential for oral absorption.

Caption: A simplified drug discovery workflow for novel chemical entities.

The specific substitution pattern of this compound makes it an interesting starting point for the development of novel therapeutics. The cyano group can act as a key pharmacophore, participating in hydrogen bonding or other interactions within a target's active site.

Part 5: Safety and Handling

As with any chemical compound in a research setting, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

References

-

Pyrroles as important pharmacological agents. ResearchGate. Available from: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. Available from: [Link]

-

Substituted pyrroles based on ketones: prospects of application and advances in synthesis. SpringerLink. Available from: [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C7H6N2O2 | CID 12730474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 8. alliedacademies.org [alliedacademies.org]

methyl 5-cyano-1H-pyrrole-2-carboxylate CAS number 937-19-9

An In-Depth Technical Guide to Methyl 5-cyano-1H-pyrrole-2-carboxylate (CAS 937-19-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, properties, reactivity, and applications of this versatile compound, grounding its claims in established scientific literature.

Introduction: The Strategic Value of a Functionalized Pyrrole Core

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products, therapeutic agents, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design.[3][4] this compound, CAS 937-19-9, emerges as a particularly valuable intermediate. The strategic placement of an electron-withdrawing cyano group at the C5 position and a methyl ester at the C2 position provides orthogonal chemical handles for selective modification. This bifunctionality allows for the systematic construction of complex molecular architectures, making it a sought-after precursor in the synthesis of novel bioactive compounds.[5][6] This guide will explore the essential technical details of this compound, providing insights into its practical application in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The fundamental properties of this compound are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 937-19-9 | [7][8][9] |

| Molecular Formula | C₇H₆N₂O₂ | [9][10] |

| Molecular Weight | 150.13 g/mol | [9][10] |

| IUPAC Name | This compound | [9] |

| Canonical SMILES | COC(=O)C1=CC=C(N1)C#N | [9] |

| InChIKey | OOGGAVZXGHAZIG-UHFFFAOYSA-N | [9] |

| Appearance | White to off-white powder/solid | N/A |

Spectroscopic Fingerprint

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the δ 6.0-7.5 ppm range), a singlet for the methyl ester protons (~δ 3.8 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~δ 160-165 ppm), the cyano carbon (~δ 115-120 ppm), carbons of the pyrrole ring, and the methyl ester carbon (~δ 52 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C≡N (nitrile) stretching (~2230 cm⁻¹), C=O (ester) stretching (~1700 cm⁻¹), and C-N/C-C stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 150, corresponding to the molecular weight. |

Synthesis and Purification Workflow

The synthesis of substituted pyrroles is a well-established field, with numerous named reactions available for constructing the heterocyclic core.[1][14][15] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains one of the most direct and versatile methods.[16][17]

Conceptual Synthetic Workflow: A Modified Paal-Knorr Approach

A plausible and efficient synthesis of the title compound involves a multi-step sequence starting from readily available precursors. The following workflow illustrates a logical pathway. The causality behind this choice is the robust nature of the Paal-Knorr cyclization, which is tolerant of various functional groups, and the strategic introduction of the cyano and ester functionalities.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Paal-Knorr Condensation

This protocol is a representative example based on established methods for pyrrole synthesis.[14][17]

-

Reaction Setup: A solution of the appropriate 1,4-dicarbonyl precursor (e.g., a derivative of mucobromic or mucochloric acid to install the ester and a precursor to the nitrile) is dissolved in a suitable solvent such as ethanol or toluene.

-

Amine Addition: An excess of an ammonia source (e.g., ammonium acetate) is added to the solution. The use of ammonium acetate is causal; it provides the nitrogen atom for the heterocycle and the acetate anion can act as a mild base.

-

Catalysis: A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, or a solid catalyst like montmorillonite KSF clay) is introduced.[14][15] The catalyst is essential to promote the initial imine formation and the subsequent cyclization/dehydration steps.

-

Reaction Execution: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon cooling, the reaction mixture is quenched with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product obtained after solvent evaporation is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

Final Product: The resulting solid is often recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product in high purity.

Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its three key components: the N-H proton, the ester, and the nitrile.

Caption: Key chemical transformations of this compound.

-

N-H Acidity: The pyrrolic proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce substituents on the nitrogen atom.[16]

-

Ester Group: The methyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents to form a diverse array of amides, a common functional group in pharmaceuticals.[4]

-

Cyano Group: The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to a primary amide or further to a carboxylic acid. Alternatively, it can be reduced to a primary amine (an aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.[18] This introduces a basic center, which is often desirable for modulating the pharmacokinetic properties of a drug candidate.

Applications in Drug Discovery and Medicinal Chemistry

Pyrrole-2-carboxamides and related structures derived from this core are prevalent in modern drug discovery.[19] The scaffold serves as a template for developing inhibitors of various biological targets.

-

Enzyme Inhibition: The pyrrole core can be elaborated to target the active sites of enzymes. For instance, derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating tuberculosis, where the carboxamide moiety plays a crucial role in binding.[19] Other 2-cyanopyrrole derivatives have been evaluated as potential tyrosinase inhibitors.[20]

-

Anticancer Agents: Functionalized pyrroles are key components in several anticancer agents.[11] The ability to use the ester and cyano groups to append different pharmacophores allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[4][21]

-

Intermediate for Complex Synthesis: Beyond direct biological activity, the compound is a critical intermediate. For example, it can be used in the synthesis of fused heterocyclic systems or as a starting point for natural product synthesis.[6]

Safety and Handling

As a fine chemical intended for research, proper handling of this compound is imperative. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[22][23]

GHS Hazard Classification

Based on available data, the compound is classified with the following hazards:[9]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) |

First Aid Measures: [23]

-

In case of skin contact: Immediately wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.[22]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by orthogonal functional groups, provides a robust platform for the synthesis of diverse and complex chemical entities. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

-

Banik, B. K., et al. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(1), 213-216. [Link]

-

Banik, B. K., et al. (2004). Simple synthesis of substituted pyrroles. Journal of Organic Chemistry, 69(1), 213-216. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

Huang, B. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. Green Chemistry. [Link]

-

Alvi, S., & Ali, R. (2021). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. RSC Advances, 11(54), 34215-34224. [Link]

-

AbacipharmTech. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(13), 9160-9176. [Link]

-

AbacipharmTech. (n.d.). Carbohydrate. [Link]

-

Lee, C. L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. [Link]

-

Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15153-15176. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmacy and Chemical and Chemical Sciences, 1(1), 17-32. [Link]

-

LookChem. (n.d.). CAS 937-18-8, 1H-Pyrrole-2-carboxylicacid,4-cyano-,methylester(9CI). [Link]

-

Chen, W.-C., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Molecules, 27(12), 3905. [Link]

-

CAS Common Chemistry. (n.d.). Chavibetol. [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate. [Link]

-

Carradori, S., et al. (2021). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 26(16), 4966. [Link]

-

Wang, Y., et al. (2011). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1585. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. [Link]

-

CAS Common Chemistry. (n.d.). 4,6-Dichlororesorcinol. [Link]

-

Iacob, A.-M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8963. [Link]

-

Tuccinardi, T., et al. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, e2400708. [Link]

-

LookChem. (n.d.). Cas 854044-30-7, 5-Cyano-1H-pyrrole-2-carboxylic acid. [Link]

-

PubChem. (n.d.). Sulfuric acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Photo- and electro-chemical synthesis of substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. a2bchem.com [a2bchem.com]

- 8. abacipharma.com [abacipharma.com]

- 9. This compound | C7H6N2O2 | CID 12730474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 13. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrole synthesis [organic-chemistry.org]

- 17. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Buy Methyl 3-cyano-1H-pyrrole-2-carboxylate [smolecule.com]

- 19. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrrole-2-Carboxylates

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of substituted pyrrole-2-carboxylates, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic bioactive molecules.[1][2][3] The strategic placement of various substituents on the pyrrole-2-carboxylate core allows for the fine-tuning of their pharmacological properties, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory agents. This document will delve into the synthesis, mechanisms of action, and evaluation of these promising compounds, offering both theoretical insights and practical, field-proven methodologies.

The Pyrrole-2-Carboxylate Core: A Foundation for Diverse Bioactivity

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12.[1] The pyrrole-2-carboxylate moiety, in particular, has garnered significant attention in drug discovery due to its versatile chemical reactivity and its ability to engage in various biological interactions. The carboxylate group at the 2-position can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the pyrrole ring itself can be readily substituted at various positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][4]

Synthesis of Substituted Pyrrole-2-Carboxylates: Building the Bioactive Scaffold

The synthesis of substituted pyrrole-2-carboxylates can be achieved through various synthetic routes. One of the most common and versatile methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5] Modifications of this method, as well as other synthetic strategies, allow for the introduction of a wide range of substituents onto the pyrrole ring.[5][6]

Below is a generalized workflow for the synthesis of substituted pyrrole-2-carboxylates, followed by a detailed experimental protocol for a representative example.

Caption: Generalized workflow for the synthesis of substituted pyrrole-2-carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-Substituted-Pyrrole-2-Carboxylates

This protocol describes a method for the synthesis of 5-substituted ethyl pyrrole-2-carboxylates from ethyl N,N-dibenzylglycinate and a β-ketoacetal.[7]

Materials:

-

Ethyl N,N-dibenzylglycinate

-

Appropriate β-ketoacetal

-

Palladium on charcoal (10%)

-

Hydrogen gas

-

Anhydrous solvent (e.g., ethanol)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl N,N-dibenzylglycinate and the β-ketoacetal in the anhydrous solvent.

-

Catalyst Addition: Carefully add 10% palladium on charcoal to the reaction mixture.

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified ethyl 5-substituted-pyrrole-2-carboxylate using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Diverse Biological Activities of Substituted Pyrrole-2-Carboxylates

The versatility of the pyrrole-2-carboxylate scaffold is reflected in its wide range of biological activities. By strategically modifying the substituents, researchers have developed compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Substituted pyrrole-2-carboxylates have emerged as a promising class of antimicrobial agents.[1][2] For instance, certain pyrrole-2-carboxamide derivatives have demonstrated significant activity against Gram-negative bacteria.[8] The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane integrity, leading to cell death.[9]

Mechanism of Action: Bacterial Membrane Disruption

Caption: Proposed mechanism of antimicrobial action via bacterial membrane disruption.

Anticancer Activity

The antiproliferative properties of substituted pyrrole-2-carboxylates have been extensively investigated.[10][11] Several derivatives have shown potent cytotoxic activities against various cancer cell lines.[12] One of the key mechanisms of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

Caption: Signaling pathway of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Activity

Substituted pyrrole-2-carboxylates have also demonstrated significant anti-inflammatory potential.[13][14] Some derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[15] By inhibiting these enzymes, these compounds can effectively reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

| Compound Type | Target | IC50/Activity | Reference |

| Pyrrole-2-carboxamides | Klebsiella pneumoniae | MIC: 1.02 µg/mL | [8] |

| Ethyl-2-amino-pyrrole-3-carboxylates | Soft Tissue Cancer Cells | Dose-dependent inhibition | [12] |

| N-pyrrole carboxylic acid derivatives | COX-1 and COX-2 | Potent inhibition | [16] |

| Substituted pyrrole-3-carboxylic acids | Trypsin | 42-90% inhibition | [13][14] |

| Pyrrole-cinnamate hybrids | COX-2 | IC50: 0.55 µM | [15] |

Evaluating Biological Activity: A Practical Approach

The evaluation of the biological activity of newly synthesized compounds is a critical step in the drug discovery process.[17][18] A tiered screening approach is often employed, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular effects, and finally in vivo studies in animal models.[17]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[18][19]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted pyrrole-2-carboxylate compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrrole-2-carboxylate compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Substituted pyrrole-2-carboxylates represent a highly versatile and promising class of compounds in the field of drug discovery. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their broad spectrum of biological activities continues to be an active area of research. Future efforts in this field will likely focus on the development of more selective and potent analogs through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation therapeutics targeting a wide range of diseases. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

References

- Elder, T., Gregory, L. C., Orozco, A., Pflug, J. L., Wiens, P. S., & Wilkinson, T. J. (n.d.). Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates.

- (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(4), 863.

- Mane, Y. D. (2019). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES.

- Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

- (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.

- (n.d.). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry.

- Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.

- (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.

- (n.d.). Anti-Inflammatory, Antiproteolytic, and Antihemolytic Properties of Pyrrole Carboxylic Acids. Karger Publishers.

- (n.d.). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum.

- (2008). Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. Agents and Actions, 11(6-7), 656-61.

- (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De... Ingenta Connect.

- (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2584.

- (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

- (n.d.).

- (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.

- (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Google Patents. (n.d.). 3-(substituted phenyl)

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

- Google Patents. (n.d.).

- (2008). Anti-Inflammatory, Antiproteolytic, and Antihemolytic Properties of Pyrrole Carboxylic Acids. Karger Publishers.

- (n.d.). Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not...

- Google Patents. (n.d.). Synthesis of pyrrole-2-carbonitriles.

- (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 4025-9.

- (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(6), 615-624.

- (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.

- Google Patents. (n.d.). Synthesis of pyrrole-2-carbonitriles.

- (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, 21(6), e202400534.

- (n.d.). Pyrrole-2-carboxylic acid. Bioaustralis Fine Chemicals.

- (2013). Discovery and Structure-Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-90.

- (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

- (n.d.).

- (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(21), 6591.

- (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-90.

- (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8003.

- (2025). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.

- (n.d.). Structure of some pyrroles with biological activities.

- (n.d.). Decrease in pyrrole-2-carboxylic acid excretion during lung cancer disease. PubMed.

- (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Medicinal Chemistry Letters, 12(9), 1365-1378.

- (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accio.github.io [accio.github.io]

- 18. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 5-Cyano-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrole ring stands as a "privileged scaffold," a core structural motif consistently found in molecules exhibiting a wide array of biological activities.[1] From naturally occurring pigments like heme and chlorophyll to blockbuster drugs, the versatility of the pyrrole nucleus is undeniable.[2] This guide delves into a particularly intriguing derivative: methyl 5-cyano-1H-pyrrole-2-carboxylate . We will explore its synthesis, its multifaceted roles as a pharmacophore, and its tangible applications in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable protocols.

Section 1: The Strategic Importance of the 5-Cyanopyrrole-2-carboxylate Core

The unique arrangement of functional groups in this compound—a hydrogen-bond-donating NH group, an electron-withdrawing cyano group, and a methyl ester—creates a molecule with a rich and tunable electronic profile. This trifecta of functionalities offers several strategic advantages in drug design:

-

Bioisosteric Potential: The cyano group can act as a bioisostere for other functional groups, such as a carboxylate or a tetrazole, allowing for the fine-tuning of physicochemical properties like acidity and lipophilicity.

-

Versatile Synthetic Handle: The cyano and ester groups are amenable to a wide range of chemical transformations, providing a robust platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Key Pharmacophoric Element: The molecule's inherent ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective anchor for binding to the active sites of various enzymes and receptors.

Section 2: Synthesis of this compound: A Plausible and Efficient Pathway

A robust and reproducible synthesis is the cornerstone of any medicinal chemistry program. While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient multi-step synthesis can be devised from common starting materials. This proposed pathway leverages well-established and reliable chemical transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carboxaldehyde

This well-established reaction introduces a formyl group at the C2 position of the pyrrole ring.[3]

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (DMF, 1.1 moles).

-

Cool the flask in an ice bath and add phosphorus oxychloride (POCl3, 1.1 moles) dropwise, maintaining the internal temperature between 10-20°C.

-

Remove the ice bath and stir for 15 minutes.

-

Re-cool the flask and add ethylene dichloride (250 ml).

-

Once the temperature is below 5°C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 ml) dropwise over 1 hour.

-

After addition, replace the ice bath with a heating mantle and reflux for 15 minutes.

-

Cool the mixture and add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 liter of water.

-

Reflux again for 15 minutes with vigorous stirring.

-

After cooling, separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with saturated aqueous sodium carbonate solution, dry over anhydrous sodium carbonate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield pyrrole-2-carboxaldehyde.[3]

Step 2: Oxidation to Pyrrole-2-carboxylic acid

The aldehyde is then oxidized to the corresponding carboxylic acid.

-

Dissolve pyrrole-2-carboxaldehyde in an appropriate solvent such as acetone or a mixture of t-butanol and water.

-

Add a solution of potassium permanganate (KMnO4) dropwise at a controlled temperature (e.g., 0-10°C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

-

Filter the manganese dioxide precipitate and wash with water.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the pyrrole-2-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification to Methyl pyrrole-2-carboxylate

The carboxylic acid is converted to its methyl ester. A known method for a similar transformation involves the reaction of 2-(trichloroacetyl)-pyrrole with sodium methoxide.[2] A more direct Fisher esterification is also plausible.

-

Suspend pyrrole-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain methyl pyrrole-2-carboxylate.

Step 4: Cyanation to this compound

The final step involves the introduction of the cyano group at the C5 position.

-

Dissolve methyl pyrrole-2-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to a low temperature (e.g., -20 to -30°C).

-

Add chlorosulfonyl isocyanate (CSI) dropwise.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a nucleophile that can hydrolyze the intermediate, such as dimethylformamide (DMF).

-

Work up the reaction by pouring it onto ice, followed by extraction with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Section 3: Applications in Medicinal Chemistry: Targeting Key Pathological Pathways

This compound and its derivatives have emerged as potent inhibitors of several key enzymes implicated in human diseases.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for its degradation, is a clinically validated therapeutic strategy.[4] this compound has been identified as a potent inhibitor of AChE.[3]

Mechanism of Action:

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Quantitative Data on Related Pyrrole Derivatives:

| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |

| 1,3-Diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) | 1.71 ± 0.087 to 5.37 ± 0.36 | [5] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Prepare a reaction mixture containing 100 μL of 10 mM DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)), 100 μL of 15 mM acetylthiocholine iodide (ATCI), and 700 μL of 50 mM Tris-HCl buffer (pH 8.0).

-

Add 100 μL of varying concentrations of the test compound (this compound).

-

Initiate the reaction by adding 100 μL of AChE enzyme solution.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: A Targeted Approach to Cancer Therapy

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP-1 in these cancer cells leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.[6] this compound has been shown to be a selective inhibitor of PARP-1.[3]

Mechanism of Action: Synthetic Lethality

Caption: The principle of synthetic lethality with PARP-1 inhibitors in BRCA-deficient cancers.

Future Directions in Drug Development:

The dual activity of this compound as both an AChE and a PARP-1 inhibitor opens up exciting possibilities for the development of multi-target drugs. Such agents could be particularly beneficial in treating complex diseases with multiple underlying pathologies, such as certain neurodegenerative disorders that also have a component of DNA damage.

Section 4: Conclusion and Future Perspectives

This compound is more than just a simple heterocyclic compound; it is a versatile and powerful scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with its demonstrated activity against key enzymes like acetylcholinesterase and PARP-1, makes it a highly attractive starting point for drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to further explore the potential of this remarkable molecule and its derivatives, ultimately contributing to the development of the next generation of innovative medicines.

References

- Patil, S. A., Patil, R., & Patil, S. A. (2021). Pyrrole: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 28(27), 5586–5632.

- Conversion of pyrrole to pyrrole-2-carboxylate by cells of Bacillus megaterium in supercritical CO2. (2001).

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in Chemistry, 10, 1056589.

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). High-Throughput Screening for Food Safety Assessment, 155–167.

- X-ray crystallography of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate. (2015). Crystallography Reports, 60(4), 576–580.

- 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candid

- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). International Journal of Molecular Sciences, 23(10), 5522.

- Exploring the Binding Pattern of Geraniol with Acetylcholinesterase through In Silico Docking, Molecular Dynamics Simulation, and In Vitro Enzyme Inhibition Kinetics Studies. (2021). International Journal of Molecular Sciences, 22(24), 13437.

-

Synthesis of methyl pyrrole-2-carboxylate. PrepChem. (n.d.). Retrieved from [Link]

-

This compound. AbacipharmTech. (n.d.). Retrieved from [Link]

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 12-16.

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2012). Current Neuropharmacology, 10(4), 313–323.

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601.

- The Crystallography of Enzymes: A Retrospective and Beyond. (2024). International Journal of Molecular Sciences, 25(2), 1135.

- Combining X-ray crystallography and single-crystal spectroscopy to probe enzyme mechanisms. (2011). Biochemical Society Transactions, 39(2), 379–384.

- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). Journal of Pharmacy & Pharmaceutical Sciences, 23, 334–346.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2599.

-

Pyrrole-2-carboxaldehyde. Organic Syntheses. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of pyrrole to pyrrole-2-carboxylate by cells of Bacillus megaterium in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

reactivity of the cyano group in pyrrole derivatives

An In-depth Technical Guide to the Reactivity of the Cyano Group in Pyrrole Derivatives

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, found in a vast array of natural products, pharmaceuticals, and functional materials.[1] When functionalized with a cyano (-C≡N) group, the resulting cyanopyrroles become exceptionally versatile synthetic intermediates. The cyano group's powerful electron-withdrawing nature and its ability to undergo a wide range of chemical transformations make it a pivotal functional handle for molecular elaboration. This guide provides an in-depth exploration of the cyano group's reactivity in pyrrole derivatives, offering mechanistic insights, field-proven protocols, and a strategic overview for researchers, scientists, and drug development professionals. We will delve into the modulation of its reactivity based on its position on the pyrrole ring and survey its key transformations, including hydrolysis, reduction, organometallic additions, and participation in cycloaddition reactions.

Electronic Landscape: The Influence of the Pyrrole Ring

The reactivity of the cyano group is intrinsically linked to its electronic environment, which is dictated by its position on the five-membered pyrrole ring. The aromatic pyrrole ring is electron-rich, capable of donating π-electron density to substituents. However, the cyano group is strongly electron-withdrawing through both resonance (mesomeric) and inductive effects. This dichotomy governs the chemical behavior of cyanopyrroles.

-

2-Cyanopyrroles: The cyano group at the C2 (or α) position experiences a strong resonance effect from the ring nitrogen, which can delocalize its lone pair towards the nitrile. This delocalization slightly reduces the electrophilicity of the nitrile carbon compared to its C3 counterpart. Spectroscopic studies have shown that resonance stabilization by an α-cyano-group is greater than that of a β-cyano-group in the excited state.[2]

-

3-Cyanopyrroles: When placed at the C3 (or β) position, the cyano group's electron-withdrawing character is more pronounced. The resonance delocalization from the nitrogen atom is less direct, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack.

This difference in electronic character is a critical consideration in experimental design, influencing reaction rates and the choice of reagents.

Caption: Resonance structures of 2- and 3-cyanopyrrole.

Key Transformations of the Cyano Group

The carbon-nitrogen triple bond of the cyano group serves as a gateway to a variety of other important functional groups. The choice of reagent dictates the transformation, allowing for precise molecular engineering.

Hydrolysis: Accessing Amides and Carboxylic Acids